molecular formula C13H9Br2NO2 B14320971 Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 112092-96-3

Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-

Cat. No.: B14320971
CAS No.: 112092-96-3
M. Wt: 371.02 g/mol
InChI Key: IMLIXTYNPUHUFE-UHFFFAOYSA-N
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Description

Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is a brominated phenolic compound It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a hydroxy group at the 2 position, and a methyleneamino group at the 4 position of the phenol ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The methyleneamino group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]- is unique due to the presence of the methyleneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

112092-96-3

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,6-dibromo-4-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9Br2NO2/c14-10-5-9(6-11(15)13(10)18)16-7-8-3-1-2-4-12(8)17/h1-7,17-18H

InChI Key

IMLIXTYNPUHUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)O

Origin of Product

United States

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